
ethyl5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H15BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at C5 serves as a key site for transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl bond formation.
Mechanistic Notes :
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The bromine’s electrophilicity facilitates oxidative addition with palladium catalysts .
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Steric hindrance from the tert-butyl group minimizes undesired side reactions at N1 .
Nucleophilic Substitutions
The ester group at C3 undergoes hydrolysis and transesterification, while the bromine at C5 can be displaced under specific conditions.
Ester Hydrolysis
Conditions | Products | Yield |
---|---|---|
NaOH (10%), ethanol, RT | 5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid | 85–90% |
LiOH, THF/H₂O, 50°C | Same product, faster kinetics | 92% |
Applications : The carboxylic acid intermediate is pivotal for synthesizing carbamate derivatives (e.g., tert-butyl (5-bromo-1H-pyrazol-3-yl)carbamate) via Curtius-type reactions .
Bromine Displacement
Nucleophile | Conditions | Products |
---|---|---|
NaN₃, DMF, 100°C | 5-Azido-pyrazole derivative | Used in click chemistry |
CuCN, DMF, 120°C | 5-Cyano-pyrazole derivative | Precursor for agrochemicals |
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature directs electrophiles to the C4 position, though reactivity is moderated by the tert-butyl group.
Reaction | Conditions | Outcome |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C4-nitro derivative (minor product) |
Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | Low conversion due to steric bulk |
Structural Insight : Crystallographic data (e.g., bond angles and torsional flexibility ) suggest that the tert-butyl group creates a steric shield, reducing ring reactivity toward bulky electrophiles.
Ester to Amide Conversion
Reagent | Conditions | Products |
---|---|---|
NH₃ (g), MeOH, 60°C | 5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxamide | Pharmacologically active intermediate |
RNH₂, EDCl, HOBt, DMF | N-substituted amides | Used in drug discovery |
Ring-Opening and Rearrangements
Under strongly basic conditions (e.g., LDA, THF, −78°C), the pyrazole ring can undergo cleavage, though this is less common due to the stabilizing tert-butyl group.
Key Structural and Reaction Insights
Scientific Research Applications
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
5-Bromo-1-tert-butyl-1H-pyrazole: Lacks the ester group, which can influence its solubility and reactivity.
1-tert-Butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, affecting its potential for substitution reactions.
Uniqueness
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which provide versatility in chemical reactions and potential applications. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Biological Activity
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a bromine atom and a tert-butyl group, along with an ethyl ester functional group. Its molecular formula is C10H12BrN3O2 with a molecular weight of approximately 276.12 g/mol. The unique structure contributes to its reactivity and biological properties, making it valuable in various fields.
The biological activity of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate primarily involves its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, binding to the active sites of target enzymes and modulating their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities:
- Anti-inflammatory Effects : Ethyl 5-bromo-1-tert-butyl-1H-pyrazole derivatives have shown significant anti-inflammatory properties, comparable to established anti-inflammatory agents like indomethacin .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial effects against various bacterial strains and fungi, indicating potential applications in treating infections .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth through modulation of specific cellular signaling pathways.
Research Findings and Case Studies
Several studies have highlighted the efficacy of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate in different biological contexts:
Applications in Drug Development
Due to its promising biological activities, ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is being explored for several applications:
- Medicinal Chemistry : As a pharmacophore, it serves as a lead compound in drug discovery aimed at developing new therapeutic agents for inflammation, cancer, and infectious diseases.
- Agricultural Chemistry : The compound is also investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example, bromination at the 5-position of a pyrazole core can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Purity validation requires HPLC (>98% by GC, as in similar pyrazole esters) and NMR spectroscopy. Compare 1H NMR peaks (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyl at ~4.2 ppm) to literature data for structural confirmation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While classified as non-hazardous in some SDS (e.g., similar pyrazole esters), precautions include:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Avoid inhalation of dust; work in a fume hood.
- Store away from strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like CO or NOx .
Q. How does the tert-butyl group influence the compound’s stability and solubility?
- Methodological Answer : The tert-butyl group enhances steric bulk, improving thermal stability and reducing reactivity. However, it lowers water solubility due to hydrophobicity. Solubility in organic solvents (e.g., DCM, THF) can be predicted via logP calculations, though experimental validation is advised .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles .
Q. What crystallographic techniques resolve structural ambiguities in ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software provides precise bond lengths/angles. Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding patterns, critical for understanding molecular packing. Refinement parameters (R factor <0.05) ensure accuracy .
Q. How to address contradictory NMR data during synthesis?
- Methodological Answer : Contradictions (e.g., unexpected splitting) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR to detect conformational changes.
- 2D NMR (COSY, HSQC) to confirm connectivity.
- Cross-validation with mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. What role does the bromo substituent play in mediating Suzuki-Miyaura cross-coupling reactions?
Properties
Molecular Formula |
C10H15BrN2O2 |
---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 5-bromo-1-tert-butylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
VQVXCKCQFJEROB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C(C)(C)C |
Origin of Product |
United States |
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